1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(pyridin-3-yl)methyl]azetidin-3-amine
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Overview
Description
1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(pyridin-3-yl)methyl]azetidin-3-amine is a complex organic compound that features a pyrimidine ring substituted with fluorine and a fluorophenyl group
Preparation Methods
The synthesis of 1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(pyridin-3-yl)methyl]azetidin-3-amine involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting appropriate precursors under conditions that facilitate cyclization.
Introduction of the fluorophenyl group: This step typically involves a substitution reaction where a fluorophenyl group is introduced to the pyrimidine ring.
Formation of the azetidine ring: This involves the cyclization of appropriate intermediates to form the azetidine ring.
N-methylation and N-pyridin-3-ylmethylation:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .
Chemical Reactions Analysis
1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(pyridin-3-yl)methyl]azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atoms and other substituents can be replaced by other groups through substitution reactions.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(pyridin-3-yl)methyl]azetidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is of interest for its potential therapeutic properties, including its use as a lead compound for drug development.
Materials Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Biological Research: The compound can be used as a probe to study biological processes and interactions.
Industrial Applications: It may have applications in the development of new industrial chemicals and processes
Mechanism of Action
The mechanism of action of 1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(pyridin-3-yl)methyl]azetidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(pyridin-3-yl)methyl]azetidin-3-amine can be compared with other similar compounds, such as:
Fluorophenyl-pyrimidine derivatives: These compounds share structural similarities and may have similar biological activities.
Azetidine derivatives: Compounds with azetidine rings may have comparable chemical properties and reactivity.
Pyridine derivatives: These compounds may have similar applications in medicinal chemistry and materials science
Properties
IUPAC Name |
1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)azetidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5/c1-26(10-14-3-2-8-23-9-14)17-11-27(12-17)20-18(22)19(24-13-25-20)15-4-6-16(21)7-5-15/h2-9,13,17H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUZUMNBQVCXJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C2CN(C2)C3=NC=NC(=C3F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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